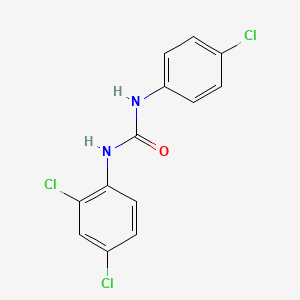

![molecular formula C19H12N4S B5514943 4-(1H-苯并咪唑-1-基)-5-苯基噻吩并[2,3-d]嘧啶](/img/structure/B5514943.png)

4-(1H-苯并咪唑-1-基)-5-苯基噻吩并[2,3-d]嘧啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of derivatives of 4-(1H-benzimidazol-1-yl)-5-phenylthieno[2,3-d]pyrimidine and related structures involves various chemical strategies, including the reaction of benzimidazole with different reagents to introduce the thieno[2,3-d]pyrimidine scaffold and various substituents. These synthetic routes are designed to introduce specific functional groups and structural motifs to explore the chemical space around the core structure for enhanced biological activity or specific chemical properties. Notably, the synthesis of these compounds often employs conditions that facilitate the formation of the desired heterocyclic system through cyclization and condensation reactions (Singla et al., 2017), (Vicentes et al., 2023).

Molecular Structure Analysis

Structural characterization of these compounds, including X-ray diffraction and spectroscopic techniques (FT-IR, NMR), reveals detailed insights into their molecular geometry, hydrogen-bonding patterns, and supramolecular assemblies. These studies demonstrate the versatile hydrogen-bonding capabilities of the benzimidazole and thieno[2,3-d]pyrimidine moieties, contributing to their potential for forming complex structures with biological targets or within crystalline materials (Vicentes et al., 2019).

Chemical Reactions and Properties

The chemical reactivity of 4-(1H-benzimidazol-1-yl)-5-phenylthieno[2,3-d]pyrimidine derivatives includes their ability to undergo various chemical reactions, such as alkylation, to introduce different substituents that modulate their chemical and biological properties. These reactions are pivotal for exploring the chemical space around the core structure and for the development of compounds with desired chemical properties and biological activities (Vlasov et al., 2015).

科学研究应用

合成与表征

嘧啶衍生物的合成,包括4-(1H-苯并咪唑-1-基)-5-苯基噻吩并[2,3-d]嘧啶,涉及多组分反应,这些反应具有成本效益,并且可以产生具有高度结构多样性的化合物。例如,Ajani 等人 (2019) 报告了二甲基甲酰胺介导的新型吡唑和嘧啶基衍生物的合成,突出了嘧啶支架在药物设计中的多功能性,因为它们具有药理治疗潜力 (Ajani 等人,2019)。

抗真菌和抗菌活性

噻唑并[4,5-d]嘧啶衍生物已被合成并评估了其对各种真菌菌株的抗真菌活性,表现出有效的抑制活性。这些发现表明噻唑并[4,5-d]嘧啶中结构特征对于广谱抗真菌活性很重要,正如 Chhabria 等人 (2011) 所报道 (Chhabria 等人,2011)。此外,吡唑并[1,5-a]嘧啶衍生物已被合成并显示出具有抗菌活性,进一步强调了这些化合物在解决传染病方面的潜力 (Alsaedi 等人,2019)。

抗肿瘤活性

具有4-(1H-苯并咪唑-1-基)-5-苯基噻吩并[2,3-d]嘧啶支架的化合物已被设计和合成,并对一组人类癌细胞系评估了其抗肿瘤活性。例如,Singla 等人 (2017) 发现某些衍生物显示出有效且广谱的抗癌活性,表明它们作为癌症治疗新药候选物的潜力 (Singla 等人,2017)。

酶抑制

这些化合物抑制特定酶的能力,例如拓扑异构酶和二氢乳清酸脱氢酶 (DHODH),已经得到探索。具有苯并咪唑部分的化合物已显示出诱导细胞凋亡和抑制人拓扑异构酶 IIα,这是癌症治疗的潜在细胞内靶点 (Singla 等人,2017)。此外,衍生物已被确定为 DHODH 的有效抑制剂,DHODH 是一种参与嘧啶生物合成途径的酶,突出了它们作为抗病毒剂的潜力 (Munier-Lehmann 等人,2015)。

未来方向

The future directions for research on “4-(1H-benzimidazol-1-yl)-5-phenylthieno[2,3-d]pyrimidine” could involve further exploration of its biological activities and potential therapeutic applications. For instance, further studies could investigate its potential as an antimicrobial agent . Additionally, research could focus on optimizing its synthesis and exploring its chemical reactions .

属性

IUPAC Name |

4-(benzimidazol-1-yl)-5-phenylthieno[2,3-d]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H12N4S/c1-2-6-13(7-3-1)14-10-24-19-17(14)18(20-11-21-19)23-12-22-15-8-4-5-9-16(15)23/h1-12H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCPZLSOQZXTVSZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CSC3=NC=NC(=C23)N4C=NC5=CC=CC=C54 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H12N4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Benzimidazol-1-yl)-5-phenylthieno[2,3-d]pyrimidine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-{[1-(3-methylbenzyl)-1H-indol-3-yl]methylene}-2,4-imidazolidinedione](/img/structure/B5514874.png)

![N-({(2S,4S)-1-[(2,5-dioxoimidazolidin-1-yl)acetyl]-4-fluoropyrrolidin-2-yl}methyl)cyclopentanecarboxamide](/img/structure/B5514877.png)

![N-(2-methylphenyl)-4-[2-methyl-6-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5514884.png)

![{2-[hydroxy(phenyl)methyl]-1H-imidazol-1-yl}acetic acid](/img/structure/B5514887.png)

![2-(1-pyrrolidinylmethyl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)-1,3-thiazole-5-carboxamide dihydrochloride](/img/structure/B5514895.png)

![1-(methylsulfonyl)-N-[3-(1-pyrrolidinyl)butyl]-3-piperidinecarboxamide](/img/structure/B5514903.png)

![1-cyclopentyl-4-{[2-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)-1H-imidazol-1-yl]methyl}-2-pyrrolidinone dihydrochloride](/img/structure/B5514910.png)

![8-[(2-methyl-1-benzofuran-5-yl)carbonyl]-3-(1-methylbutyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5514915.png)

![2-[(2-bromobenzyl)thio]-N'-(2-methoxybenzylidene)acetohydrazide](/img/structure/B5514921.png)

![7-(difluoromethyl)-3-[(2,6-dimethyl-4-morpholinyl)carbonyl]-5-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5514933.png)

![N-(2,5-dichlorophenyl)-2-[2-(3,4-dimethoxybenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B5514935.png)

![1-(4-methylphenyl)-4-[2-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)-1H-imidazol-1-yl]-2-pyrrolidinone hydrochloride](/img/structure/B5514940.png)

![5-methyl-N-[2-(4-morpholinyl)ethyl]-3-phenyl-4-isoxazolecarboxamide](/img/structure/B5514958.png)